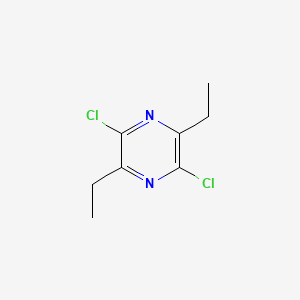

2,5-Dichloro-3,6-diethylpyrazine

Description

Contextual Significance within Halogenated Pyrazine (B50134) Chemistry

Halogenated pyrazines, such as 2,5-Dichloro-3,6-diethylpyrazine, are highly valuable building blocks in organic synthesis. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) of the halogen atoms. This reactivity allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates.

The regioselectivity of these substitution reactions on unsymmetrically substituted dichloropyrazines is a subject of detailed academic study. Research has shown that the position of nucleophilic attack can be directed by the electronic properties of other substituents on the pyrazine ring. acs.orgresearchgate.net For instance, an electron-donating group tends to direct incoming nucleophiles to the adjacent chloro position, while an electron-withdrawing group directs them to the more distant chlorine. acs.org In the case of this compound, the two ethyl groups are electron-donating, which would influence the reactivity of the chlorine atoms.

Furthermore, the chlorine substituents serve as excellent handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. tandfonline.comwikipedia.org These powerful synthetic methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of complex pyrazine derivatives. The ability to selectively functionalize one or both chlorine atoms makes dichloropyrazines versatile scaffolds for constructing molecules with tailored electronic and steric properties. nih.gov

Historical Development and Emerging Research Trajectories for Substituted Pyrazine Systems

The history of pyrazine chemistry dates back to the 19th century. The first synthesis of a pyrazine derivative, initially named "amarone," was reported by Laurent in 1844, which was later identified as 2,3,5,6-tetraphenylpyrazine. researchgate.net This was followed by the development of foundational synthetic methods that are still recognized today, such as the Staedel–Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879, both of which rely on the self-condensation of α-amino ketones. wikipedia.org

Table 2: Key Synthetic Approaches to the Pyrazine Ring

| Synthesis Method | Description | Year |

|---|---|---|

| Staedel–Rugheimer Synthesis | Reaction of a 2-haloacetophenone with ammonia (B1221849) to form an aminoketone, which then condenses and oxidizes. wikipedia.org | 1876 |

| Gutknecht Synthesis | A variation based on the self-condensation of an α-ketoamine, differing in the method of its synthesis. wikipedia.org | 1879 |

| Condensation of α-Diketones | Reaction of 1,2-diketones with 1,2-diamines, followed by oxidation of the resulting dihydropyrazine. researchgate.net | Modern Era |

| Maillard Reaction | A complex series of reactions between amino acids and reducing sugars, often occurring during the heating of food, which can produce various alkylpyrazines. mdpi.com | Modern Era |

The field of pyrazine chemistry continues to evolve, with current research focusing on several key trajectories. One major area is the development of more efficient and sustainable synthetic methodologies. This includes the use of novel catalysts to promote known reactions under milder conditions and the exploration of new reaction pathways to access functionalized pyrazines. tandfonline.com

Another significant research direction is the application of pyrazine derivatives in materials science. The unique electronic properties of the pyrazine ring make it an attractive component for π-conjugated materials used in optoelectronic devices like solar cells and light-emitting diodes. rsc.org In medicinal chemistry, the pyrazine scaffold is recognized as a "privileged structure" and is found in numerous biologically active compounds and pharmaceuticals. nih.govmdpi.com Researchers are actively exploring pyrazine derivatives for their potential in treating a wide range of diseases. nih.gov The synthesis and study of compounds like this compound contribute to the fundamental knowledge base that underpins these exciting applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

72875-84-4 |

|---|---|

Molecular Formula |

C8H10Cl2N2 |

Molecular Weight |

205.08 g/mol |

IUPAC Name |

2,5-dichloro-3,6-diethylpyrazine |

InChI |

InChI=1S/C8H10Cl2N2/c1-3-5-7(9)12-6(4-2)8(10)11-5/h3-4H2,1-2H3 |

InChI Key |

ZJCPOWPCEMWZHJ-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=C(C(=N1)Cl)CC)Cl |

Canonical SMILES |

CCC1=C(N=C(C(=N1)Cl)CC)Cl |

Origin of Product |

United States |

Nomenclature and Systematic Representation of 2,5 Dichloro 3,6 Diethylpyrazine

The systematic naming of 2,5-Dichloro-3,6-diethylpyrazine follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). For halogenated dialkylpyrazines, the pyrazine (B50134) ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as the parent structure.

The substituents on the pyrazine ring are listed in alphabetical order. In this case, "chloro" and "ethyl" are the substituents. Numerical locants are used to indicate the position of each substituent on the ring. The numbering of the pyrazine ring starts from one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible numbers.

Therefore, the name "this compound" precisely describes the molecule:

Pyrazine: The core heterocyclic ring.

Dichloro: Two chlorine atoms are attached to the ring.

Diethyl: Two ethyl groups are attached to the ring.

2,5- and 3,6-: These numbers specify the exact positions of the chloro and ethyl groups on the pyrazine ring, respectively.

Standard Chemical Identifiers and Database Integration

To ensure unambiguous identification in chemical databases and literature, this compound is assigned standard chemical identifiers. These identifiers are crucial for data retrieval and integration across various platforms.

| Identifier Type | Value |

| CAS Registry Number | 72875-84-4 epa.gov |

| PubChem CID | 3085448 |

The CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature. The PubChem Compound Identification (CID) is another unique identifier used in the PubChem database, a public repository of chemical information.

Structural Isomerism and Stereochemical Considerations within the Pyrazine Framework

Structural isomerism is a key consideration for substituted pyrazines like this compound. Isomers are molecules that have the same molecular formula but different arrangements of atoms.

For dichlorodiethylpyrazines, several positional isomers are possible, depending on the relative positions of the chloro and ethyl substituents on the pyrazine ring. For instance, 2,3-dichloro-5,6-diethylpyrazine (B1458293) would be a structural isomer of the title compound.

Conformational Isomerism: The ethyl groups in this compound are not static and can rotate around the carbon-carbon single bond connecting them to the pyrazine ring. This rotation can lead to different spatial arrangements of the atoms, known as conformations or rotamers. The stability of these conformers can be influenced by steric hindrance and potential weak intramolecular interactions. dtic.mil Studies on other alkyl-substituted pyrazines have shown that the presence of the nitrogen atoms in the ring can influence the preferred conformation of the alkyl groups. dtic.mil

Stereochemical Considerations: Chirality, or "handedness," is a property of a molecule that is non-superimposable on its mirror image. For a molecule to be chiral, it typically contains a stereocenter, which is a carbon atom attached to four different groups. In the case of this compound, the carbon atoms of the pyrazine ring are sp2 hybridized and part of a planar aromatic system, so they are not stereocenters. Similarly, the methylene (B1212753) (-CH2-) carbons of the ethyl groups are attached to two identical hydrogen atoms. Therefore, this compound does not possess a stereocenter and is an achiral molecule. It does not have enantiomers.

Advanced Spectroscopic Elucidation and Structural Characterization of 2,5 Dichloro 3,6 Diethylpyrazine and Pyrazine Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups and molecular vibrations of a compound. For 2,5-Dichloro-3,6-diethylpyrazine, these methods are instrumental in confirming the presence of the pyrazine (B50134) core, the ethyl substituents, and the carbon-chlorine bonds.

The pyrazine ring itself has a D2h symmetry, which dictates the activity of its vibrational modes in IR and Raman spectroscopy. psu.edu Vibrations are classified into different symmetry types (e.g., B1u, B2u, B3u), which determine whether they are IR-active, Raman-active, or both. psu.edu The analysis of pyrazine and its deuterated forms has led to a well-established assignment of their fundamental vibrations. rsc.orgconnectedpapers.com

For substituted pyrazines like this compound, the molecular symmetry is lowered, which can alter the selection rules and activate otherwise silent modes. The key vibrational modes expected for this compound include:

C-H Stretching: Vibrations from the ethyl groups, typically observed in the 2850-3000 cm⁻¹ region.

Pyrazine Ring Vibrations: A series of characteristic ring stretching and bending modes. The ring breathing mode is a notable feature in the Raman spectrum of pyrazines. nih.gov For instance, a prominent band at 1020 cm⁻¹ in pyrazine-2-carbonitrile corresponds to a pyrazine ring vibration. nih.gov

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-C Stretching and Bending: Vibrations associated with the ethyl groups and their connection to the pyrazine ring.

Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to provide a complete assignment of the vibrational modes based on the potential energy distribution (PED). nih.gov For example, a combined experimental and theoretical study on 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide allowed for a full assignment of its vibrational spectra. nih.gov

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| C-H Stretch (ethyl) | 2850-3000 | IR, Raman |

| Pyrazine Ring Stretch | 1400-1600 | IR, Raman |

| C-H Bend (ethyl) | 1375-1470 | IR, Raman |

| Pyrazine Ring Breathing | ~1000-1050 | Raman |

| C-Cl Stretch | 600-800 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl groups. Due to the symmetrical nature of the molecule, a single set of signals for the ethyl protons is anticipated: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The chemical shifts would be influenced by the electron-withdrawing nature of the dichloropyrazine ring.

The ¹³C NMR spectrum would show distinct signals for the different carbon atoms: two for the pyrazine ring carbons (one for the substituted carbons and one for the chloro-substituted carbons) and two for the ethyl group carbons (-CH₂ and -CH₃). The chemical shifts of the ring carbons are particularly sensitive to the nature and position of substituents. researchgate.net For example, studies on various substituted pyrazines have shown that substituent effects on ¹³C chemical shifts can be systematically analyzed. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazine C-Cl | - | ~150-155 |

| Pyrazine C-Ethyl | - | ~155-160 |

| -CH₂- | ~2.8-3.2 (quartet) | ~25-30 |

| -CH₃ | ~1.2-1.5 (triplet) | ~12-15 |

Note: These are estimated values based on data from related pyrazine derivatives such as 2,5-diphenylpyrazine (B189496) and 2,5-dip-tolylpyrazine. rsc.org Precise values would require experimental measurement.

Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming assignments by showing correlations between protons and carbons that are two or three bonds apart. researchgate.netnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, electron impact (EI) ionization would likely lead to a distinct molecular ion peak.

The isotopic pattern of the molecular ion will be characteristic due to the presence of two chlorine atoms. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will result in a cluster of peaks for the molecular ion (M⁺) and chlorine-containing fragments, with relative intensities following a predictable pattern (M⁺, M+2, M+4).

The fragmentation of pyrazines under electron impact often involves the loss of small, stable molecules or radicals. core.ac.uklibretexts.org For this compound, expected fragmentation pathways could include:

Loss of a methyl radical (-CH₃): Resulting in an [M-15]⁺ ion.

Loss of an ethyl radical (-C₂H₅): Leading to an [M-29]⁺ ion.

Cleavage of the C-Cl bond: Loss of a chlorine radical (-Cl) to give an [M-35]⁺ ion.

Ring cleavage: Fragmentation of the pyrazine ring can lead to smaller charged fragments. For the parent pyrazine molecule, a significant fragment corresponds to the loss of HCN.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 204/206/208 | [M]⁺ (Molecular Ion) |

| 189/191/193 | [M - CH₃]⁺ |

| 175/177/179 | [M - C₂H₅]⁺ |

| 169/171 | [M - Cl]⁺ |

Note: The molecular formula is C₈H₁₀Cl₂N₂. The listed m/z values correspond to the major isotopic peaks.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. Aromatic heterocyclic molecules like pyrazine exhibit characteristic absorption bands corresponding to n→π* and π→π* transitions. montana.edu

The n→π* transition involves the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to an antibonding π* orbital. These transitions are typically weak and appear at longer wavelengths. The π→π* transitions are generally more intense and occur at shorter wavelengths. montana.edu

For this compound, the presence of chlorine atoms and ethyl groups will influence the energies of these transitions. The chloro substituents, being electron-withdrawing, and the ethyl groups, being weakly electron-donating, will shift the absorption maxima compared to unsubstituted pyrazine. The polarity of the solvent can also affect the position of the absorption bands; n→π* transitions typically show a blue shift (to shorter wavelengths) in polar solvents, while π→π* transitions may show a red shift (to longer wavelengths). montana.edu Theoretical studies using time-dependent density functional theory (TD-DFT) can be employed to predict and analyze the electronic absorption spectra of pyrazine derivatives. researchgate.net

Photoluminescence (fluorescence and phosphorescence) provides further information about the excited electronic states. Many pyrazine derivatives are known to be fluorescent. nih.govmdpi.com The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The study of emission properties can reveal details about the geometry and lifetime of the excited state.

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related pyrazine derivatives provides a clear picture of the expected structural features. nih.gov The pyrazine ring is planar, a consequence of its aromaticity. nih.govresearchgate.net In the solid state, pyrazine molecules often pack in arrangements influenced by π–π stacking interactions and, if present, hydrogen bonding. nih.gov

For this compound, a crystal structure determination would confirm the planarity of the pyrazine ring and reveal the conformation of the ethyl groups relative to the ring. It would also provide precise data on the C-C, C-N, and C-Cl bond lengths and the C-C-C and C-N-C bond angles. Intermolecular interactions, such as Cl···Cl or Cl···N contacts and C-H···N weak hydrogen bonds, would be elucidated, providing insight into the crystal packing.

Table 4: Typical Bond Lengths and Angles in Substituted Pyrazine Rings

| Parameter | Typical Value |

|---|---|

| C-N bond length | ~1.33 - 1.34 Å |

| C-C bond length (in ring) | ~1.38 - 1.40 Å |

| C-C bond length (ring to ethyl) | ~1.50 - 1.52 Å |

| C-Cl bond length | ~1.72 - 1.74 Å |

| C-N-C bond angle | ~116 - 118° |

| N-C-C bond angle | ~121 - 123° |

Note: Values are based on crystallographic data for various pyrazine derivatives. nih.gov

Inelastic Neutron Scattering (INS) for Low-Energy Vibrational Modes and Torsional Dynamics

Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for probing low-energy vibrational modes, such as torsional motions and lattice vibrations, which can be difficult to observe with IR and Raman spectroscopy. psu.edu Neutrons interact with the nucleus, and the scattering cross-section is particularly large for hydrogen, making INS highly sensitive to the dynamics of hydrogen-containing groups.

For this compound, INS would be an ideal tool to study the torsional dynamics of the ethyl groups. The rotation of the methyl (-CH₃) groups and the torsional motion of the entire ethyl (-CH₂CH₃) group relative to the pyrazine ring occur in the far-infrared region of the electromagnetic spectrum, which is readily accessible by INS.

By comparing the experimental INS spectrum with theoretical calculations (often using DFT), it is possible to assign the observed peaks to specific molecular motions. This provides valuable information about the rotational barriers and the conformational potential energy surface of the molecule. Such studies have been performed on pyrazine itself to understand its vibrational dynamics. psu.edu

Computational Chemistry and Theoretical Characterization of 2,5 Dichloro 3,6 Diethylpyrazine Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Furthermore, an analysis of the electronic structure would typically involve the generation of molecular electrostatic potential (MEP) maps. For 2,5-Dichloro-3,6-diethylpyrazine, it is anticipated that the electronegative chlorine and nitrogen atoms would create regions of negative electrostatic potential, indicating likely sites for electrophilic attack. Conversely, the ethyl groups would contribute to regions of positive potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's excitability and its ability to participate in chemical reactions.

For this compound, specific values for HOMO, LUMO, and the energy gap have not been reported in existing literature. Theoretical calculations would be necessary to determine these values. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of both electron-withdrawing chloro groups and electron-donating ethyl groups on the pyrazine (B50134) ring would have a competing effect on the energies of these orbitals.

Theoretical Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods can be employed to predict various spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra). These theoretical predictions are valuable for interpreting experimental spectra and for the structural elucidation of new compounds.

There are currently no published theoretical or experimental spectroscopic data specifically for this compound. A computational study would involve frequency calculations following geometry optimization. The resulting theoretical spectrum would show characteristic vibrational modes for the pyrazine ring, C-Cl stretching, and the various vibrations of the ethyl groups.

Electrochemical Property Predictions and Redox Behavior Simulations (e.g., Cyclic Voltammetry)

The electrochemical properties of a molecule, such as its oxidation and reduction potentials, can be predicted using computational models. These predictions are often correlated with the energies of the HOMO and LUMO. For instance, the HOMO energy is related to the ionization potential (oxidation), while the LUMO energy is related to the electron affinity (reduction).

Simulations of redox behavior, such as cyclic voltammetry, can provide a theoretical voltammogram, predicting the potentials at which the compound will undergo oxidation or reduction. For this compound, the electron-withdrawing nature of the chlorine atoms is expected to make the compound more susceptible to reduction compared to its non-halogenated counterpart. However, without specific computational studies, precise redox potentials cannot be provided. Studies on other pyrazine derivatives have shown that substituents significantly influence their redox properties.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and other properties. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or group to attract electrons towards itself.

Chemical Potential (μ): The negative of electronegativity, related to the "escaping tendency" of electrons from a system.

Correlations between these descriptors and the reactivity of this compound have not been established due to a lack of dedicated research. Theoretical calculations would be required to compute these descriptors and subsequently build structure-reactivity relationships.

Supramolecular Chemistry and Crystal Engineering Involving 2,5 Dichloro 3,6 Diethylpyrazine Analogs

Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of 2,5-dichloro-3,6-diethylpyrazine and its analogs allows for a variety of intermolecular interactions that are crucial in directing their self-assembly into ordered crystalline structures. While the primary compound lacks classical hydrogen bond donors, its analogs and its interactions with co-formers are governed by a network of weak and strong forces.

Hydrogen Bonding: In pyrazine (B50134) systems, the nitrogen atoms of the ring are primary hydrogen bond acceptors. khanacademy.orgyoutube.comyoutube.com They can form N···H–O or N···H–N bonds with suitable donor molecules, such as water, alcohols, or amines. chemicalbook.com For instance, in the hydrogen-bonded complex between pyrazine and water, the water molecule lies in the plane of the aromatic ring, forming a direct N···H–O bond. chemicalbook.com While this compound itself does not have strong donor groups, its ethyl substituents can offer weak C–H hydrogen bond donors. More significantly, in the presence of co-formers with hydrogen bond donor capabilities, robust hydrogen-bonded networks can be established. Studies on substituted pyrazoles show that terminal groups dictate the formation of different hydrogen-bonded structures, such as dimers and polymeric chains (catemers). nih.gov

Other Interactions: Beyond hydrogen and halogen bonds, π-π stacking interactions between pyrazine rings are significant. In tetrachlorophenazine, for example, π-π stacking with a short distance of 3.38 Å enables significant intermolecular orbital overlap. acs.orgnih.gov Van der Waals forces also play a crucial role in the close packing of molecules within the crystal lattice. rsc.org

A summary of key intermolecular interactions in pyrazine analogs is presented below.

Table 1: Key Intermolecular Interactions in Pyrazine Analogs| Interaction Type | Donor/Acceptor Details | Example Compound(s) | Reference(s) |

|---|---|---|---|

| Hydrogen Bond | N (acceptor) with O-H/N-H (donor) | Pyrazine-water complex | chemicalbook.com |

| Hydrogen Bond | N (acceptor) with N-H (donor) | Substituted pyrazoles | nih.gov |

| Halogen Bond | Cl/Br/I (donor) with N (acceptor) | Halogenated phenazines | rsc.org |

| π-π Stacking | Interaction between pyrazine rings | Tetrachlorophenazine | acs.orgnih.gov |

| Weak Halogen Bond | Cl/Br (donor) with O (acceptor) | Metal-dihalogen-pyrazine-2,5-diyldimethanol complexes | researchgate.net |

Co-crystallization Strategies and Adduct Formation

Co-crystallization is a powerful technique to modify the physicochemical properties of a compound by incorporating a second molecule (a coformer) into the crystal lattice in a stoichiometric ratio. For pyrazine analogs, this strategy relies on harnessing the intermolecular interactions discussed previously.

The general approach to forming co-crystals involves several methods:

Solvent Evaporation: Dissolving the active pharmaceutical ingredient (API) and the coformer in a suitable solvent and allowing the solvent to evaporate slowly. researchgate.net

Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of solvent (liquid-assisted grinding). researchgate.net

Slurrying: Stirring a suspension of the API and coformer in a solvent where they have limited solubility. chemspider.com

For pyrazine derivatives, co-crystallization often leverages strong, directional interactions. A study on hydrazine (B178648) adducts with various pyrazine dicarboxylic acids revealed the formation of extensive hydrogen-bond networks. khanacademy.orgyoutube.com For example, the adduct of pyrazine-2,3-dicarboxylic acid with hydrazine forms molecular layers where hydrazine cations bridge the dicarboxylate anions through N–H···O and N–H···N hydrogen bonds. youtube.com Similarly, the adduct with pyrazine-2,5-dicarboxylic acid consists of layers where doubly-deprotonated anions are linked by singly-protonated hydrazine cations. youtube.com

In the context of this compound, potential coformers would be molecules with strong hydrogen bond donors (like carboxylic acids or amides) or strong halogen bond acceptors. The goal would be to form robust supramolecular synthons—reliable patterns of intermolecular interactions—such as the well-known carboxylic acid dimer or the interaction between a carboxylic acid and a pyrazine nitrogen.

Table 2: Examples of Adduct/Co-crystal Formation in Pyrazine Derivatives

| Pyrazine Derivative | Coformer/Adduct | Key Interactions | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| Pyrazine-2,3-dicarboxylic acid | Hydrazine | N–H···O, N–H···N Hydrogen Bonds | Molecular layers | youtube.com |

| Pyrazine-2,5-dicarboxylic acid | Hydrazine | N–H···O Hydrogen Bonds | Molecular layers | youtube.com |

| Pyrazine-2,6-dicarboxylic acid | Hydrazine | O–H···O Hydrogen Bonds | Layered molecular chains | youtube.com |

| Daidzein | Piperazine | O–H···N Hydrogen Bonds | Chain structure | researchgate.net |

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Pyrazine Ligands

Pyrazine and its derivatives are exceptional ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The two nitrogen atoms of the pyrazine ring can bridge metal centers, creating extended one-, two-, or three-dimensional networks.

The design of these materials is influenced by several factors:

The Pyrazine Ligand: The pyrazine acts as a linear linker. Substituents on the pyrazine ring can modify its electronic properties and introduce other functional groups capable of coordination or secondary interactions like hydrogen bonding.

Ancillary Ligands: Often, other ligands (e.g., carboxylates) are used in conjunction with pyrazine to build more complex and robust structures.

For instance, cobalt(II) has been combined with pyrazine and the flexible succinate (B1194679) ligand to create a series of 3D coordination polymers. In these structures, the pyrazine acts as a bridging ligand connecting cobalt centers, while the succinate ligand offers multiple coordination modes that lead to the final 3D architecture. Similarly, pyrazine-2,5-diyldimethanol has been used with various metal halides (Cu(II), Zn(II), Cd(II)) to form 1D and 3D coordination polymers where both the pyrazine nitrogen atoms and the hydroxyl groups participate in building the network, which is further stabilized by hydrogen and halogen bonds. researchgate.net

While there are no specific reports on MOFs using this compound as a primary ligand, its structure suggests it could act as a building block. The chlorine substituents would make the pyrazine ring electron-deficient, potentially influencing the metal-ligand bond strength and the electronic properties of the resulting framework.

Table 3: Examples of Coordination Polymers and MOFs with Pyrazine Ligands

| Metal Ion(s) | Pyrazine Ligand | Other Ligand(s) | Dimensionality | Reference(s) |

|---|---|---|---|---|

| Co(II) | Pyrazine | Succinate | 3D | |

| Fe(II), Co(II) | Pyrazine, 4,4'-bipyridine | 1,4-benzenedicarboxylate | 3D | |

| Cu(II), Zn(II), Hg(II), Cd(II) | Pyrazine-2,5-diyldimethanol | Halides (Cl⁻, Br⁻) | 1D, 3D | researchgate.net |

| Al(III), In(III) | Pyrazine | Halides (Cl⁻, Br⁻, I⁻) | 1D |

Self-Assembly Principles and Molecular Recognition Phenomena

Self-assembly is the spontaneous organization of molecules into ordered structures driven by noncovalent interactions. For pyrazine analogs, this process is governed by the principles of molecular recognition, where molecules selectively interact based on their size, shape, and chemical functionality.

The self-assembly of pyrazine-based molecules can be observed in various environments. At a solution-solid interface, pyrazine-derived molecules with pyridine (B92270) pendants have been shown to form polymorphic self-assembled structures on graphite, driven by weak intermolecular hydrogen bonds. acs.org Halogenated pyrazines exhibit distinct self-assembly behaviors. Studies on tetrachloro-substituted phenazines show that they self-assemble into microbelts or flexible fibers, depending on the side groups. acs.orgnih.gov The crystal structure of a model compound revealed that the assembly is driven by a combination of π-π stacking and hydrogen bonding. acs.orgnih.gov

Molecular recognition is the specific binding between a host and a guest molecule. This principle is central to supramolecular chemistry and relies on complementary interactions. For example, pyrazine N,N'-dioxide has been shown to be recognized by calix rsc.orgpyrrole-based receptors, where the binding involves a complex interplay of interactions that differ from typical host-guest complexes. nih.gov

In the case of this compound, the key recognition sites are the two nitrogen atoms (as Lewis bases and hydrogen/halogen bond acceptors) and the two chlorine atoms (as halogen bond donors). These sites would direct the self-assembly process and allow for specific recognition of complementary molecules, paving the way for the design of complex supramolecular systems.

Advanced Applications in Materials Science for Pyrazine Derivatives

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Properties

Pyrazine-based molecules are actively investigated for their utility in OLEDs, primarily due to their favorable electron-transporting capabilities and tunable photophysical properties.

The electron-deficient pyrazine (B50134) ring is a key building block for n-type organic semiconductors, which are essential for efficient electron transport in OLEDs. The incorporation of pyrazine moieties into a molecular structure tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the injection and transport of electrons. rsc.orgresearchgate.net

For example, pyridopyrazine derivatives have been specifically designed as electron-transporting materials for OLEDs. nih.gov One such material, 2,3-Di(pyridine-2-yl)-7-(4-triphenylsilyl)phenyl)pyrido[2,3-b]pyrazine (DPPP), was found to form stable amorphous films and demonstrated the low reduction potential necessary for an effective electron transport layer (ETL). nih.gov In a device structure, the use of DPPP as the ETL resulted in a maximum luminance of 25,000 cd/m² and a current efficiency of 10.9 cd/A. nih.gov Similarly, when 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine was used as a dopant in an emissive polymer layer, it significantly enhanced the external quantum efficiency, an effect attributed to the improved electron-transporting properties of the pyrazine system. researchgate.net

The design of electron transporters for OLEDs often involves combining pyrazine with other heterocyclic systems. A series of tetrapyridine/triphenyltriazine-conjugated molecules were developed as ETLs that led to green phosphorescent OLEDs with high external quantum efficiencies of over 24% and exceptional operational stability. rsc.org

The photophysical properties of pyrazine derivatives, such as light absorption and emission, are dictated by their molecular structure. These properties can be finely tuned by chemical modification. A series of push-pull pyrazine fluorophores, where electron-donating groups were connected to the pyrazine core via a π-conjugated system, exhibited highly emissive properties. researchgate.net Many of these compounds displayed strong emission solvatochromism, indicating a highly polar emitting state resulting from intramolecular charge transfer (ICT). researchgate.net

In another study, indenopyrazine derivatives were synthesized for use as blue-emitting materials in OLEDs. optica.org When used as non-doped emitting layers, these materials achieved luminance efficiencies up to 5.15 cd/A and power efficiencies of 2.81 lm/W. optica.org The efficiency of the final emitter was found to be dependent on the efficiency of the side groups attached to the indenopyrazine core. optica.org Furthermore, donor-acceptor compounds built from pyrazine and triphenylamine (B166846) units have been fabricated into OLEDs with high performance, with one device showing a maximum external quantum efficiency (EQE) of 7.37%, surpassing the theoretical limit for traditional fluorescent emitters. rsc.org

Q & A

Q. What are the established synthetic routes for 2,5-Dichloro-3,6-diethylpyrazine, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of reactive chlorine atoms in dichloropyrazine precursors. For example, this compound can be prepared by reacting 2,5-dichloro-3,6-dihydropyrazine with ethylating agents under anhydrous conditions. Solvents like THF are used for solubilization, and yields are optimized by controlling stoichiometry and temperature (e.g., 0.1 M concentration in THF at room temperature) . Chlorination steps may require reagents like phosphoryl chloride (POCl₃), as demonstrated in analogous pyrazine derivatives . Post-synthesis purification often involves column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns and purity. For example, methyl and ethyl groups exhibit distinct splitting patterns in ¹H NMR, while chlorine atoms influence chemical shifts in ¹³C NMR .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL refines structural parameters (bond lengths, angles). The SHELX system is widely adopted for small-molecule crystallography due to its robust refinement algorithms and compatibility with high-resolution data .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. How are computational methods like DFT applied to study the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations, using functionals like B3LYP (which incorporates exact exchange and gradient corrections), predict electronic properties such as HOMO-LUMO gaps and electrostatic potentials. Basis sets like 6-31G* are employed for geometry optimization. Software packages (e.g., Gaussian, ORCA) simulate IR/Raman spectra and compare them with experimental data to validate computational models .

Advanced Research Questions

Q. What mechanistic challenges arise during functionalization of this compound, and how are they addressed?

- Methodological Answer : The electron-withdrawing chlorine atoms deactivate the pyrazine ring, complicating nucleophilic substitutions. For example, attempts to replace chlorine with thiourea in similar compounds led to decomposition under basic conditions . Strategies to mitigate this include:

- Using milder bases (e.g., triethylamine instead of NaOH).

- Activating the ring via coordination with Lewis acids (e.g., ZnCl₂).

- Employing high-pressure conditions to drive reactions with low reactivity .

Q. How can conflicting crystallographic and spectroscopic data be resolved when determining the compound’s configuration?

- Methodological Answer : Discrepancies between SCXRD and NMR data (e.g., unexpected dihedral angles or splitting patterns) require cross-validation:

- Twinning Analysis : Use SHELXL’s TWIN command to refine twinned crystals, which may produce misleading bond metrics .

- Dynamic NMR : Probe temperature-dependent conformational changes in solution that static crystallography might miss.

- Computational Comparison : Overlay DFT-optimized structures with SCXRD data to identify steric or electronic distortions .

Q. What safety protocols are essential when handling hazardous intermediates in its synthesis?

- Methodological Answer :

- Risk Assessment : Follow frameworks like ACS’s Hazard Assessment in Research Laboratories to evaluate risks associated with chlorinated reagents (e.g., POCl₃) and volatile solvents (THF).

- Mitigation Measures : Use fume hoods, inert atmospheres for moisture-sensitive steps, and personal protective equipment (PPE). Waste disposal must adhere to regulations for halogenated organics .

Key Challenges and Solutions

- Low Reactivity in Substitutions : Use microwave-assisted synthesis to enhance reaction rates .

- Spectral Overlaps : Employ 2D NMR (COSY, HSQC) to resolve crowded regions in spectra .

- Crystallization Difficulties : Optimize solvent polarity gradients (e.g., ethanol/water mixtures) for slow crystal growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.